molecular formula C11H13ClO3 B2533092 4-Chloro-3,5-diethoxybenzaldehyde CAS No. 916344-45-1

4-Chloro-3,5-diethoxybenzaldehyde

Cat. No.: B2533092
CAS No.: 916344-45-1
M. Wt: 228.67
InChI Key: CVGUZCQQVNVWQO-UHFFFAOYSA-N
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Description

4-Chloro-3,5-diethoxybenzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at the para position (C-4) and ethoxy groups at the meta positions (C-3 and C-5). These compounds are typically synthesized via halogenation and alkoxylation of benzaldehyde precursors, with substituents influencing reactivity, stability, and bioactivity .

Properties

IUPAC Name

4-chloro-3,5-diethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGUZCQQVNVWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1Cl)OCC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-diethoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-chloro-3,5-dihydroxybenzaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. This reaction leads to the substitution of hydroxyl groups with ethoxy groups, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often employing advanced techniques such as microwave-assisted synthesis to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-diethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

4-Chloro-3,5-diethoxybenzaldehyde is characterized by the presence of a chloro substituent and two ethoxy groups attached to a benzene ring. Its molecular formula is C11H13ClO3C_{11}H_{13}ClO_3 with a molecular weight of 228.67 g/mol.

Chemistry

This compound serves as a valuable intermediate in organic synthesis. Its aldehyde functional group allows for versatile transformations through:

  • Nucleophilic Addition : The compound can react with various nucleophiles to introduce specific functional groups.
  • Condensation Reactions : It can undergo condensation to form more complex molecules.
Reaction TypeDescriptionExample Products
Nucleophilic AdditionReacts with nucleophiles to form new compoundsVarious substituted benzaldehydes
CondensationForms larger molecules through dehydrationComplex heterocycles

Biology

In biological research, this compound is utilized as a building block for synthesizing bioactive molecules. Its reactivity allows for the development of compounds with potential therapeutic effects.

  • Enzyme Modulation : Preliminary studies suggest that it may influence enzyme activity by acting as an electrophile, forming covalent bonds with nucleophilic amino acids in enzymes.

Medicine

The compound is being investigated for its potential therapeutic properties:

  • Antidiabetic Activity : Recent studies indicate that it may modulate somatostatin receptor activity (specifically subtype 5), which could enhance insulin secretion and improve glucose metabolism in diabetic models.
  • Cytotoxicity Against Cancer Cells : Analogues of this compound have shown significant cytotoxic effects on prostate cancer cells, suggesting potential anticancer properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-diethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key structural analogs and their substituent patterns are compared below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol)
4-Chloro-3,5-diethoxybenzaldehyde Cl (C-4), OEt (C-3, C-5) C₁₁H₁₃ClO₃ 228.67 (calculated)
4-Chloro-3,5-dimethoxybenzaldehyde Cl (C-4), OMe (C-3, C-5) C₉H₉ClO₃ 200.62 (calculated)
4-Hydroxy-3,5-dimethoxybenzaldehyde OH (C-4), OMe (C-3, C-5) C₉H₁₀O₄ 182.18
4-Chloro-3,5-dinitrobenzaldehyde Cl (C-4), NO₂ (C-3, C-5) C₇H₃ClN₂O₅ 230.56

Key Observations :

  • Chlorine, as an electron-withdrawing group, reduces electron density at the aromatic ring, affecting electrophilic substitution reactivity .
  • Steric Effects : Larger ethoxy groups may hinder reactions at the aromatic core compared to methoxy or nitro substituents .

Physical Properties

Compound Name Melting Point (°C) Solubility
4-Chloro-3,5-dimethoxybenzaldehyde Not reported Likely soluble in polar organic solvents
4-Hydroxy-3,5-dimethoxybenzaldehyde Not reported Soluble in ethanol, acetone
4-Chloro-3,5-dinitrobenzaldehyde 79–80 Ethanol, acetone, chloroform

Analysis :

  • The diethoxy variant is expected to have a lower melting point than its methoxy analog due to increased alkyl chain length, which disrupts crystal packing.
  • Nitro-substituted analogs (e.g., 4-Chloro-3,5-dinitrobenzaldehyde) exhibit higher density (1.686 g/cm³) and distinct solubility profiles due to polar nitro groups .

Biological Activity

4-Chloro-3,5-diethoxybenzaldehyde is an organic compound with significant potential in various biological applications. Its unique structure, featuring a chloro substituent and two ethoxy groups, contributes to its reactivity and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound can be synthesized through various chemical pathways, often serving as an intermediate in the production of biologically active compounds. Its reactivity is influenced by the presence of the chloro group and the ethoxy substituents, which enhance its solubility in organic solvents and its electrophilic nature.

The compound acts primarily as an electrophile , allowing it to interact with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The specific molecular targets of this compound are still under investigation, but its role in modulating enzyme activity and influencing metabolic pathways has been noted in several studies .

Antidiabetic Potential

Recent studies suggest that this compound may act as a modulator of somatostatin receptor activity, particularly subtype 5 (SSTR5). This receptor is involved in insulin regulation and glucose metabolism. By antagonizing SSTR5, the compound could enhance insulin secretion and improve glucose disposal in diabetic models .

Study on SSTR5 Modulation

A patent study highlighted the potential of this compound as a therapeutic agent for diabetes mellitus by modulating SSTR5 activity. It was suggested that this modulation could lead to improved insulin sensitivity and reduced hyperglycemia .

Cytotoxicity Against Cancer Cells

In a study examining related compounds' effects on prostate cancer cells, analogues of benzaldehyde derivatives showed significant cytotoxicity (IC50 values ranging from 10 to 200 μM). Although direct studies on this compound are necessary, these findings indicate a potential pathway for exploring its anticancer properties .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other similar benzaldehyde derivatives:

Compound NameStructure FeaturesBiological Activity
4-Chloro-3,5-dimethoxybenzaldehyde Methoxy groups instead of ethoxySimilar reactivity; potential cytotoxic effects noted
2-Chloro-4,5-diethoxybenzaldehyde Chlorine atom substituentIncreased reactivity; used in various organic syntheses
2,5-Dihydroxybenzaldehyde Hydroxy groups at 2 and 5 positionsExhibits different chemical properties; lower toxicity

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